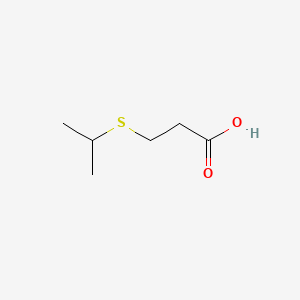

3-(propan-2-ylsulfanyl)propanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-propan-2-ylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMZRZIXCAUUCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278617 | |

| Record name | 3-propan-2-ylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24383-50-4 | |

| Record name | Propionic acid, 3-(isopropylthio)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-propan-2-ylsulfanylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Propan 2 Ylsulfanyl Propanoic Acid

Direct Synthetic Approaches

The direct synthesis of 3-(propan-2-ylsulfanyl)propanoic acid can be achieved through several established chemical routes. These methods focus on the efficient construction of the thioether linkage.

Conventional methods for synthesizing this compound typically rely on two robust and widely used reactions: the Thia-Michael addition and nucleophilic substitution.

The most common and atom-economical approach is the Thia-Michael addition , which involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. mdpi.comnumberanalytics.com In this case, propane-2-thiol (isopropyl mercaptan) acts as the nucleophilic Michael donor, and acrylic acid or its esters (e.g., ethyl acrylate) serve as the Michael acceptor. mdpi.comsrce.hr The reaction is typically facilitated by a base, which deprotonates the thiol to form a more nucleophilic thiolate anion. This anion then attacks the β-carbon of the activated alkene, followed by protonation to yield the final product. nih.gov The reaction can also be catalyzed by acids or performed under solvent-free conditions using heterogeneous catalysts. mdpi.com

An alternative conventional route is through a nucleophilic substitution reaction . This method involves the reaction of a propan-2-thiolate salt (e.g., sodium or potassium propan-2-thiolate) with a 3-halopropanoic acid, such as 3-bromopropanoic acid. nih.gov The thiolate, a potent nucleophile, displaces the halide on the α-carbon to the carboxylic acid, forming the desired C-S bond.

Table 1: Comparison of Conventional Synthetic Routes

| Synthetic Route | Key Reactants | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thia-Michael Addition | Propane-2-thiol, Acrylic Acid (or Acrylate (B77674) Ester) | Base catalyst (e.g., Et3N, NaOH), room temperature | High atom economy, mild reaction conditions | Potential for polymerization of the acrylate |

| Nucleophilic Substitution | Propane-2-thiol, 3-Halopropanoic Acid (e.g., 3-bromopropanoic acid) | Base (to form thiolate), polar solvent | Well-established, predictable outcome | Generates a stoichiometric amount of salt byproduct |

To enhance procedural efficiency, reduce waste, and simplify purification, one-pot synthesis strategies have been developed for related propanoic acid derivatives. rsc.orggoogle.com These principles can be directly applied to the synthesis of this compound. A one-pot approach could combine the formation of the nucleophile and the subsequent C-S bond formation without isolating intermediates.

Derivatization Strategies for Structural Modification

The carboxylic acid moiety of this compound is the primary site for structural modification, allowing for the synthesis of a wide array of functional derivatives.

Esterification: The conversion of this compound to its corresponding esters is readily accomplished through Fischer-Speier esterification. chemguide.co.uk This reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid or dry hydrogen chloride. chemguide.co.uknagwa.com The reaction is reversible, and to drive it towards the product, an excess of the alcohol is often used, or the water formed during the reaction is removed. quizlet.com

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group to facilitate nucleophilic attack by an amine. A common method involves converting the carboxylic acid to a more reactive intermediate, such as an acyl chloride (using thionyl chloride or oxalyl chloride), which then readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to directly facilitate the condensation of the carboxylic acid with an amine, avoiding the need for the harsh conditions associated with acyl chloride formation. researchgate.netrsc.org

Table 2: Representative Derivatization Reactions

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Class |

|---|---|---|---|---|

| Esterification | This compound | Ethanol | H₂SO₄ (catalytic) | Ethyl 3-(propan-2-ylsulfanyl)propanoate |

| Amidation | This compound | Ammonia | DCC | 3-(propan-2-ylsulfanyl)propanamide |

| Amidation | This compound | Aniline | SOCl₂, then aniline | N-phenyl-3-(propan-2-ylsulfanyl)propanamide |

Further derivatization can be achieved through hydrazinolysis and subsequent azide (B81097) formation, which are key transformations for creating more complex molecules.

Hydrazinolysis: Esters of this compound, such as the methyl or ethyl ester, can be converted into the corresponding acid hydrazide by reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcohol solvent under reflux. rsc.org This reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the alkoxy group of the ester by the hydrazine nucleophile, yielding 3-(propan-2-ylsulfanyl)propanehydrazide. molport.com

Azide Coupling: The resulting hydrazide is a stable intermediate that can be converted to a highly reactive acyl azide. This is achieved by treating the hydrazide with nitrous acid (HONO), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). rsc.org The 3-(propan-2-ylsulfanyl)propanoyl azide is a versatile intermediate. It can be used in coupling reactions with various nucleophiles or can undergo thermal rearrangement (Curtius rearrangement) to form an isocyanate, a precursor for amines and ureas.

The Michael addition is a cornerstone reaction for the synthesis of a wide variety of 3-substituted propanoic acid derivatives, extending far beyond the specific synthesis of the title compound. numberanalytics.comsrce.hr This reaction's versatility lies in the broad scope of both the Michael donor (the nucleophile) and the Michael acceptor (the activated alkene). nih.gov

In the context of synthesizing related 3-thiopropanoic acids, a diverse range of thiols can be employed as Michael donors. These include aliphatic thiols, aromatic thiols (thiophenols), and functionalized thiols. mdpi.com Similarly, the Michael acceptor can be varied. While acrylic acid and its simple esters are common, other α,β-unsaturated systems like acrylamide, acrylonitrile, and various enones can also be used, leading to a wide array of functionalized propanoic acid derivatives and analogues. mdpi.comsrce.hr This modularity makes the thia-Michael addition a powerful tool for building molecular complexity and creating libraries of related compounds. nih.gov

Table 3: Scope of the Thia-Michael Addition for Propanoic Acid Synthesis

| Michael Donor (Thiol) | Michael Acceptor | General Product Structure |

|---|---|---|

| Thiophenol | Acrylic Acid | 3-(phenylthio)propanoic acid |

| Ethanethiol | Methyl Acrylate | Methyl 3-(ethylthio)propanoate |

| Propane-2-thiol | Acrylamide | 3-(propan-2-ylsulfanyl)propanamide |

| Benzyl Mercaptan | Acrylonitrile | 3-(benzylthio)propanenitrile |

Transformations Involving Sulfur Moiety Modifications

The sulfur atom in this compound is a key site for chemical modification, allowing for the synthesis of derivatives with different oxidation states. A primary transformation is the oxidation of the sulfide (B99878) to a sulfoxide (B87167) or a sulfone.

Oxidation to Sulfones:

The sulfide group can be oxidized to a sulfonyl group, significantly altering the electronic properties and chemical reactivity of the molecule. This transformation is typically achieved using common oxidizing agents. For instance, a related compound, methyl 3-(methylsulfanyl)propanoate, has been successfully oxidized to methyl 3-(methylsulfonyl)propanoate. beilstein-journals.org This reaction highlights a general pathway applicable to 3-(alkylsulfanyl)propanoic acids.

A representative oxidation process involves reacting the sulfide with an oxidizing agent like hydrogen peroxide, often in the presence of a catalyst. beilstein-journals.org The reaction converts the thioether (-S-) into a sulfonyl group (-SO₂-).

Table 1: Example of Sulfur Moiety Oxidation

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Methyl 3-(methylsulfanyl)propanoate | Hydrogen peroxide, [(n-C₄H₉)₄N]₄(Mo₈O₂₆) in methanol | Methyl 3-(methylsulfonyl)propanoate | beilstein-journals.org |

This type of oxidation demonstrates the accessibility of 3-(alkanesulfonyl)propanoic acids from their sulfide precursors, expanding the range of derivatives available for further applications.

Synthesis of Structurally Related Sulfanyl-Propanoic Acid Derivatives

The primary method for synthesizing 3-(alkylsulfanyl)propanoic acids and their derivatives is the Thia-Michael addition, also known as the conjugate addition of thiols to α,β-unsaturated carbonyl compounds like acrylic acid or its esters. srce.hrsemanticscholar.orgacsgcipr.org This reaction is a reliable and widely used method for forming carbon-sulfur bonds. srce.hr

The general reaction involves the addition of a thiol (R-SH) across the double bond of an acrylate derivative. The nucleophilic sulfur atom attacks the β-carbon of the acrylate, followed by protonation to yield the 3-sulfanylpropanoic acid derivative. This method can be performed under various conditions, including catalyst-free, base-catalyzed, or acid-catalyzed systems. srce.hrsemanticscholar.org Some procedures have been developed to run under solvent-free conditions or in water, aligning with the principles of green chemistry. semanticscholar.orgacsgcipr.org

Using this methodology, a diverse library of sulfanyl-propanoic acid derivatives can be synthesized by varying the thiol component.

Table 2: Synthesis of Structurally Related Sulfanyl-Propanoic Acid Derivatives via Michael Addition

| Thiol | Acceptor | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Thiophenol | Methyl vinyl ketone | Neat, room temperature, 30 min | 3-(Phenylsulfanyl)butanone | semanticscholar.org |

| Benzenethiol | Acrylic acid | Water, catalyst-free | 3-(Phenylsulfanyl)propanoic acid | acsgcipr.org |

| Various Thiols | α,β-unsaturated amides | Nmm-based ionic liquid in water or solvent-free | 3-(Alkylsulfanyl)propanamides | rsc.org |

| Benzenesulfinic acid sodium salt | Maleic anhydride | Water, heat | 3-(Benzenesulfonyl)propanoic acid (after decarboxylation) | google.com |

Regioselective and Stereoselective Synthesis Considerations

Regioselectivity:

The synthesis of 3-(alkylsulfanyl)propanoic acids via the conjugate addition of thiols to acrylic acid or its esters is a highly regioselective process. The reaction mechanism of the Michael addition dictates that the nucleophilic thiol will preferentially attack the electron-deficient β-carbon of the α,β-unsaturated system. This leads exclusively to the formation of the 3-sulfanyl isomer, with no significant formation of the 2-sulfanyl product. This predictable regioselectivity is a major advantage of this synthetic route, ensuring the desired constitutional isomer is the main product. acsgcipr.orgnih.gov

Stereoselectivity:

While the Michael addition itself does not generate a chiral center when reacting simple thiols with acrylic acid, stereoselectivity becomes an important consideration when substituents are present on the reactants that can lead to the formation of stereoisomers. For instance, if a chiral center is generated at the α or β position of the propanoic acid backbone, controlling the stereochemical outcome is crucial.

The development of stereoselective syntheses for propanoic acid derivatives is an active area of research. nih.govnih.gov General strategies to achieve stereocontrol in conjugate additions include:

Use of Chiral Catalysts: Asymmetric catalysis, employing chiral organocatalysts or metal complexes, can induce enantioselectivity in the Michael addition of thiols. acsgcipr.org

Chiral Auxiliaries: Attaching a chiral auxiliary to the acrylic acid derivative can direct the incoming nucleophile to a specific face of the molecule, allowing for diastereoselective synthesis. The auxiliary can then be cleaved to yield the enantiomerically enriched product.

Substrate Control: Starting with enantiomerically pure reactants that already contain a stereocenter can influence the stereochemical outcome of the reaction.

While specific studies on the asymmetric synthesis of this compound are not detailed, these established principles are the primary considerations for achieving stereocontrol in the synthesis of chiral 3-sulfanyl-propanoic acid derivatives. nih.govresearchgate.net

Biochemical Roles and Metabolic Pathways of Propanoic Acid Derivatives in Non Human Systems

Microbial Metabolism and Biosynthesis of Propanoic Acid and Analogs

The genus Propionibacterium is well-known for its distinctive metabolic capability to produce propionic acid as a primary product of anaerobic fermentation. wikipedia.org These Gram-positive, non-motile, facultative anaerobic bacteria utilize the Wood-Werkman cycle, which is recognized as the most energetically efficient pathway for propionate (B1217596) fermentation. mdpi.com This metabolic pathway allows Propionibacterium to ferment various carbon sources, including glucose, lactose, and glycerol (B35011), into propionic acid, acetic acid, and carbon dioxide. celignis.comnih.gov

There are two primary routes for propanoic acid fermentation from pyruvate (B1213749) within this cycle: one involving the decarboxylation of succinate (B1194679) and another through the conversion of acrylate (B77674) with lactate (B86563) as a precursor. nih.gov The carbon flux through the dicarboxylic acid pathway in the Wood-Werkman cycle is regulated by three biotin-dependent carboxylases. nih.gov The combination of different carbon sources, such as glucose and glycerol, can lead to increased concentrations of propionic acid and higher productivity. nih.gov Among various species, Propionibacterium acidipropionici has been noted for achieving high yields of propionic acid. nih.gov However, industrial-scale fermentation faces challenges such as the slow growth rate of Propionibacterium and product inhibition at high concentrations of propionic acid. celignis.comslideshare.net

| Metabolic Pathway | Key Features | Primary Microbial Genus | Main Fermentation Products | Challenges in Industrial Application |

|---|---|---|---|---|

| Wood-Werkman Cycle | Energetically efficient, utilizes transcarboxylase enzymes. wikipedia.orgmdpi.com | Propionibacterium | Propionic acid, Acetic acid, CO2 | Slow microbial growth rate, Product inhibition. celignis.comslideshare.net |

In ruminant animals, propanoic acid, or propionate, is a crucial short-chain fatty acid (SCFA) produced by the microbial fermentation of carbohydrates in the rumen. nih.gov It serves as a primary precursor for gluconeogenesis in the liver, thereby playing a vital role in the energy metabolism of the host animal. nih.gov The composition of the rumen microbiome, which includes bacteria, fungi, and protozoa, significantly influences the metabolic fluxes and the relative proportions of different SCFAs, including propionate. researchgate.netfrontiersin.org

| Metabolic Aspect | Description | Key Microbial Players | Impact on Host Animal |

|---|---|---|---|

| Propionate Production | Fermentation of carbohydrates in the rumen. | Diverse communities of bacteria, fungi, and protozoa. researchgate.netfrontiersin.org | Primary substrate for gluconeogenesis, crucial for energy supply. nih.gov |

| Metabolic Flux Alteration | Dietary interventions can shift the microbial community to favor propionate production. nih.gov | Gram-negative bacteria are often favored by additives like monensin. nih.gov | Improved energy status due to a lower acetate-to-propionate ratio. nih.gov |

| Microbiome and Feed Efficiency | Variations in microbial populations and their metabolic activities are linked to feed efficiency. mdpi.com | Specific taxa like Lachnospiraceae and Desulfobulbaceae have been studied in this context. mdpi.com | Affects nutrient availability, such as amino acids, to the host. mdpi.com |

3-hydroxypropionic acid (3-HP) is a valuable platform chemical that can be produced from renewable resources like glycerol using metabolically engineered microorganisms. frontiersin.orgaip.org Several microbial hosts, including Escherichia coli and Bacillus subtilis, have been engineered to produce 3-HP. frontiersin.orgnih.gov The biosynthetic pathways for converting glycerol to 3-HP can be broadly categorized as coenzyme A-dependent and coenzyme A-independent. nih.govmdpi.com

The more commonly studied coenzyme A-independent pathway involves a two-step conversion. mdpi.com First, a coenzyme B12-dependent glycerol dehydratase converts glycerol to 3-hydroxypropionaldehyde (3-HPA). frontiersin.org Subsequently, an aldehyde dehydrogenase oxidizes the toxic intermediate 3-HPA to 3-HP. frontiersin.orgmdpi.com Researchers have successfully introduced heterologous genes, such as those encoding glycerol dehydratase from Klebsiella pneumoniae, into hosts like B. subtilis and E. coli to establish this pathway. frontiersin.orgnih.gov For example, engineered E. coli strains have achieved high titers of 3-HP through the optimization of fermentation conditions and the expression levels of key enzymes. nih.gov In one study, a fed-batch culture of an engineered E. coli strain produced 76.2 g/L of 3-HP from glycerol. nih.gov Challenges in this pathway include the toxicity of the 3-HPA intermediate and achieving a balanced expression of the pathway enzymes. frontiersin.orgmdpi.com

| Engineered Microorganism | Key Enzymes Introduced | Pathway Type | Reported 3-HP Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | Glycerol dehydratase and aldehyde dehydrogenase from Klebsiella pneumoniae. | Coenzyme A-independent | 76.2 g/L | nih.gov |

| Bacillus subtilis | Glycerol dehydratase and aldehyde dehydrogenase from Klebsiella pneumoniae. | Coenzyme A-independent | 10 g/L (in batch cultivation) | frontiersin.org |

Enzymatic Conversions and Key Metabolic Intermediates

Propionyl-CoA is a central intermediate in the metabolism of odd-chain fatty acids and certain amino acids like valine, isoleucine, threonine, and methionine. wikipedia.org The primary pathway for its further metabolism in many organisms, including mammals, involves its conversion to succinyl-CoA, an intermediate of the citric acid cycle. usmlestrike.com This conversion is accomplished through a series of enzymatic reactions.

First, propionyl-CoA is carboxylated to D-methylmalonyl-CoA by the enzyme propionyl-CoA carboxylase. nih.gov This enzyme is biotin-dependent. nih.gov Next, D-methylmalonyl-CoA is converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA racemase. wikipedia.org Finally, methylmalonyl-CoA mutase catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. nih.gov This final step is notable for its requirement of a vitamin B12 derivative as a cofactor. nih.gov

In some bacteria, an alternative pathway known as the methylcitrate cycle exists for the metabolism of propionyl-CoA, particularly when its accumulation could be toxic. wikipedia.org This cycle is initiated by the enzyme methylcitrate synthase, which condenses propionyl-CoA with oxaloacetate to form methylcitrate. wikipedia.org

| Enzyme | Reaction | Cofactor(s) | Metabolic Pathway |

|---|---|---|---|

| Propionyl-CoA Carboxylase | Propionyl-CoA → D-Methylmalonyl-CoA | Biotin (B1667282), ATP. wikipedia.org | Propionyl-CoA Catabolism |

| Methylmalonyl-CoA Racemase | D-Methylmalonyl-CoA ↔ L-Methylmalonyl-CoA | None specified | Propionyl-CoA Catabolism |

| Methylmalonyl-CoA Mutase | L-Methylmalonyl-CoA → Succinyl-CoA | Adenosylcobalamin (Vitamin B12). nih.gov | Propionyl-CoA Catabolism |

| Methylcitrate Synthase | Propionyl-CoA + Oxaloacetate → Methylcitrate | None specified | Methylcitrate Cycle |

The enzymatic reactions involved in the biotransformation of propanoic acid and its derivatives are critically dependent on specific cofactors, which act as "helper molecules" in these biochemical processes. wikipedia.org A prominent example is the conversion of propionyl-CoA to succinyl-CoA. The first enzyme in this pathway, propionyl-CoA carboxylase, requires biotin (a B vitamin) as a prosthetic group to facilitate the carboxylation reaction. wikipedia.orgnih.gov

The final and crucial step, the isomerization of L-methylmalonyl-CoA to succinyl-CoA, is catalyzed by methylmalonyl-CoA mutase. This enzyme is dependent on adenosylcobalamin, an activated form of vitamin B12, to catalyze the carbon-carbon bond rearrangement. nih.gov

| Enzyme/Process | Required Cofactor | Role of Cofactor | Metabolic Context |

|---|---|---|---|

| Propionyl-CoA Carboxylase | Biotin | Carrier of carboxyl group. | Propionyl-CoA catabolism. nih.gov |

| Methylmalonyl-CoA Mutase | Adenosylcobalamin (Vitamin B12) | Facilitates intramolecular rearrangement. | Propionyl-CoA catabolism. nih.gov |

| Glycerol Dehydratase | Coenzyme B12 | Catalyzes dehydration of glycerol. | 3-HP biosynthesis from glycerol. frontiersin.orgmdpi.com |

| General Carboxylic Acid Metabolism | Coenzyme A | Forms thioester intermediates (e.g., propionyl-CoA). | Activation step for various metabolic pathways. nih.gov |

Exploration of Analogs with Biochemical Significance (e.g., S-Propan-2-yl-L-cysteine)

Propanoic acid and its derivatives are known to participate in various metabolic processes in animals. In most vertebrates, propanoic acid is metabolized by being converted into propionyl-CoA, which is then carboxylated to D-methylmalonyl-CoA and subsequently isomerized to L-methylmalonyl-CoA. A vitamin B12-dependent enzyme then converts L-methylmalonyl-CoA to succinyl-CoA, an intermediate in the citric acid cycle. wikipedia.org This pathway allows for the integration of the three-carbon backbone of propanoic acid into central energy metabolism.

In the context of xenobiotics, which are foreign chemical substances, compounds with a carboxylic acid moiety can undergo conjugation with coenzyme A (CoA) to form thioester conjugates. nih.gov This activation is a critical step that can lead to the formation of other metabolites or facilitate the compound's integration into endogenous metabolic pathways, such as lipid metabolism. nih.gov While not specifically documented for 3-(propan-2-ylsulfanyl)propanoic acid, it is plausible that as a xenobiotic carboxylic acid, it could be a substrate for enzymes that form CoA conjugates. nih.gov

Regarding S-Propan-2-yl-L-cysteine, its biochemical significance can be inferred from the well-established roles of cysteine and its S-substituted derivatives. Cysteine is a crucial amino acid involved in protein synthesis, and its thiol group is highly reactive, playing a key role in various biological functions. nih.gov Cysteine is also a precursor for the synthesis of glutathione (B108866), a major antioxidant. nih.gov S-substituted cysteine derivatives are often intermediates in the metabolism of xenobiotics containing sulfur. The biotransformation of such compounds can involve enzymatic pathways that lead to the formation of mercapturic acids, which are then excreted.

While direct research on S-Propan-2-yl-L-cysteine is scarce, studies on similar compounds, such as S-alk(en)yl-L-cysteine derivatives found in plants like garlic and onion, have demonstrated a range of biological activities. These activities are often attributed to their ability to release reactive sulfur compounds or to interact with various cellular targets.

The following table provides a summary of the general metabolic fates of propanoic acid and the established roles of cysteine, which can serve as a basis for postulating the potential biochemical behavior of this compound and S-Propan-2-yl-L-cysteine.

| Compound Class | General Metabolic Process/Biochemical Role | Potential Relevance to this compound / S-Propan-2-yl-L-cysteine |

| Propanoic Acid Derivatives | Conversion to Propionyl-CoA and entry into the Citric Acid Cycle via Succinyl-CoA. wikipedia.org | The propanoic acid moiety of this compound could potentially be metabolized through this pathway. |

| Formation of xenobiotic-S-acyl-CoA thioesters. nih.gov | This compound, as a xenobiotic carboxylic acid, may be activated to a CoA thioester. nih.gov | |

| L-Cysteine Derivatives | Incorporation into proteins. nih.gov | S-Propan-2-yl-L-cysteine could potentially be recognized by cellular machinery involved in protein synthesis, although its non-standard nature might limit this. |

| Precursor for glutathione synthesis. nih.gov | The cysteine backbone of S-Propan-2-yl-L-cysteine suggests a potential interaction with pathways related to glutathione metabolism. | |

| Role in xenobiotic metabolism and detoxification. | S-substituted cysteine derivatives are common metabolites in the detoxification of foreign compounds. |

Further research is necessary to elucidate the specific biochemical roles and metabolic pathways of this compound and the biochemical significance of S-Propan-2-yl-L-cysteine in non-human systems. The information presented here is based on the general metabolism of related compounds and serves as a theoretical framework in the absence of direct experimental evidence.

Biological Activities of 3 Propan 2 Ylsulfanyl Propanoic Acid Derivatives in Cellular and Non Human Models

Antimicrobial Properties and Mechanisms

Derivatives of 3-(propan-2-ylsulfanyl)propanoic acid have demonstrated notable efficacy against a variety of microorganisms. The following sections delineate the specific activities against yeast-like fungi and bacteria.

Activity Against Yeast-Like Fungi (e.g., Candida albicans)

Studies have shown that propionic acid and its derivatives can inhibit the growth of the yeast-like fungus Candida albicans. The antifungal mechanism of propionic acid involves the induction of apoptotic cell death. This process is characterized by the accumulation of reactive oxygen species (ROS) and the activation of metacaspases, which are key mediators of apoptosis in fungi. Furthermore, propionic acid has been observed to cause mitochondrial membrane depolarization, calcium accumulation, and the release of cytochrome c, indicating that the apoptotic pathway is mediated by the mitochondria. Certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives have also demonstrated good antimicrobial activity against Candida albicans at a concentration of 64 µg/mL.

Efficacy Against Specific Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Derivatives of this compound have also been found to be effective against specific bacterial strains. For instance, 3-aryl-3-(furan-2-yl)propanoic acid derivatives have been shown to suppress the growth of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for most of these compounds against S. aureus was found to be 128 µg/mL. Similarly, other propionic acid derivatives have exhibited broad-spectrum antimicrobial activity against both E. coli and S. aureus.

Impact on Bacterial Growth and Metabolism in in vitro and Model Systems

The antimicrobial action of propionic acid and its derivatives extends to the disruption of bacterial growth and metabolism. Propionic acid has been shown to significantly reduce the intracellular pH of Staphylococcus aureus USA300, a methicillin-resistant strain, thereby suppressing its growth. This effect is attributed to the antimicrobial activity of the propionic acid molecule itself, rather than just the acidity of the medium. The biological production of propionic acid using microorganisms like Propionibacterium highlights its role as an anti-microbial agent in various industrial applications.

Antiproliferative Effects in in vitro Cancer Cell Line Models

In addition to antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents.

Inhibition of Proliferation in Colon Cancer Cell Lines

Several studies have documented the antiproliferative activity of various propanoic acid derivatives against human colon cancer cell lines. For example, a series of 2-oxo-3-phenylquinoxaline derivatives, which are derivatives of propanoic acid, were synthesized and evaluated for their effects on HCT-116 colorectal cancer cells. Compounds from this series showed a significant reduction in cell viability, with some exhibiting potent cytotoxic effects that led to morphological changes characteristic of apoptosis, such as nuclear disintegration and chromatin fragmentation. Other studies on different classes of compounds have also highlighted the potential of targeting colon cancer cell lines.

Activity Against Human HCT-116 and MCF-7 Cancer Cell Lines

The cytotoxic activity of propanoic acid derivatives has been specifically evaluated against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines. In one study, a triazinone derivative demonstrated high potency against both HCT-116 and MCF-7 cell lines, with IC50 values of 8.37 ± 0.5 µM and 3.81 ± 0.2 µM, respectively. Another study on benzimidazole (B57391) derivatives also reported inhibitory effects on the proliferation of both HCT-116 and MCF-7 cells, with varying IC50 values depending on the specific derivative. These findings underscore the potential of developing novel antiproliferative drugs based on the propanoic acid scaffold.

Investigated Molecular Mechanisms

Detailed studies on the specific molecular mechanisms of this compound derivatives, such as allosteric inhibition of human thymidylate synthase and the induction of apoptosis, are not extensively documented in the public domain. Research on other, structurally distinct propanoic acid derivatives provides some context for potential mechanisms, though direct extrapolation is not scientifically valid.

For instance, the unrelated compound 1,3-propanediphosphonic acid (PDPA) has been studied as an allosteric inhibitor of human thymidylate synthase. It is thought to stabilize an inactive conformation of a critical loop region of the enzyme. However, there is no available evidence to suggest that this compound or its derivatives act via a similar mechanism.

The induction of apoptosis, or programmed cell death, is a common mechanism of action for anticancer compounds. Studies on propionic acid, a structurally simpler related molecule, have shown that it can induce apoptosis in cervical cancer cells through the generation of reactive oxygen species (ROS) and the modulation of signaling pathways such as NF-κB and AKT/mTOR. Whether this compound derivatives engage in similar pathways has not been reported.

Other Observed Biological Modulations in Experimental Systems

While specific data on the allosteric inhibition and apoptosis induction by this compound derivatives are lacking, broader research into other propanoic acid derivatives reveals a range of biological activities. It is important to note that these findings are not directly attributable to this compound.

For example, various arylpropionic acid derivatives are well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes. Other derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant properties.

Table 1: Examples of Biological Activities of Various Propanoic Acid Derivatives (for contextual understanding only)

| Derivative Class | Observed Biological Activity | Investigated Mechanism (if known) |

| Arylpropionic acids | Anti-inflammatory, Analgesic | Inhibition of COX-1 and COX-2 enzymes |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Antimicrobial | Not specified in available literature |

| 3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids | Anticancer | Not fully elucidated |

It is crucial to reiterate that the activities listed above pertain to broader classes of propanoic acid derivatives and not specifically to this compound. Further research is necessary to determine if this compound and its derivatives exhibit any of these or other biological activities.

Analytical Characterization and Methodologies for Research of 3 Propan 2 Ylsulfanyl Propanoic Acid

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous identification of 3-(propan-2-ylsulfanyl)propanoic acid by providing detailed information about its molecular structure, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound, offering insights into the chemical environment of each proton and carbon atom within the molecule.

¹H-NMR Spectroscopy

In a typical ¹H-NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid group and the sulfur atom. The predicted ¹H-NMR data is presented in Table 1. The proton of the carboxylic acid (H-a) is expected to appear significantly downfield, typically as a broad singlet. The protons on the carbon adjacent to the sulfur and the carbonyl group (H-c and H-d) will be deshielded, while the isopropyl group protons (H-e and H-f) will exhibit characteristic splitting patterns.

Table 1: Predicted ¹H-NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -COOH (a) | 10.0 - 12.0 | broad singlet | - |

| -CH(CH₃)₂ (e) | 2.8 - 3.2 | septet | ~6.8 |

| -S-CH₂- (c) | 2.7 - 2.9 | triplet | ~7.2 |

| -CH₂-COOH (d) | 2.5 - 2.7 | triplet | ~7.2 |

| -CH(CH₃)₂ (f) | 1.2 - 1.4 | doublet | ~6.8 |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables. Actual values may vary depending on the solvent and other experimental conditions.

¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum provides complementary information, with each unique carbon atom in the molecule giving rise to a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield. The carbons directly attached to the sulfur atom are also deshielded. The predicted ¹³C-NMR chemical shifts are detailed in Table 2.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 175 - 180 |

| -CH(CH₃)₂ | 35 - 40 |

| -S-CH₂- | 30 - 35 |

| -CH₂-COOH | 30 - 35 |

| -CH(CH₃)₂ | 20 - 25 |

Note: Predicted values are based on the analysis of analogous compounds and established correlation charts. Actual experimental values may differ.

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC-MS/MS), it allows for both the separation and fragmentation of the molecule, providing structural information and enabling highly selective and sensitive quantification.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). For this compound, cleavage of the C-S bond is also a likely fragmentation pathway.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is particularly useful for the analysis of this compound in complex matrices. After chromatographic separation, the precursor ion corresponding to the protonated or deprotonated molecule is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) approach offers excellent selectivity and is ideal for quantitative studies. For carboxylic acids, analysis is often performed in negative ion mode, observing the [M-H]⁻ ion.

Chromatographic Separation Methods for Analysis

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or complex samples prior to its detection and quantification.

Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds. However, due to the low volatility and polar nature of the carboxylic acid group, direct analysis of this compound by GC can be challenging, often resulting in poor peak shape and thermal degradation. To overcome these limitations, derivatization is typically employed to convert the carboxylic acid into a more volatile and thermally stable ester, such as a methyl or silyl (B83357) ester. This process significantly improves chromatographic performance and allows for sensitive detection using detectors like a flame ionization detector (FID) or a mass spectrometer (MS). The use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD), can provide enhanced selectivity for sulfur-containing compounds.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally unstable compounds like this compound. Reversed-phase HPLC is a common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acidic modifier to suppress the ionization of the carboxylic acid group. Detection is commonly achieved using a UV detector at a low wavelength (around 210 nm) where the carboxyl group absorbs, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).

Ion exchange chromatography (IEC) and ion exclusion chromatography (ICE) are powerful techniques for the separation of ionic and ionizable compounds, including carboxylic acids. documentsdelivered.com

In anion-exchange chromatography , a positively charged stationary phase is used to retain the negatively charged carboxylate form of this compound. Elution is typically achieved by increasing the concentration of a competing anion in the mobile phase or by changing the pH to neutralize the analyte.

Ion-exclusion chromatography is particularly well-suited for the separation of organic acids. nih.govsielc.com This technique utilizes a stationary phase with fixed negative charges. The separation is based on the principle of Donnan exclusion, where fully ionized strong acids are repelled from the stationary phase and elute early, while weakly ionized acids like this compound can penetrate the pores of the stationary phase to varying degrees, leading to their separation. The mobile phase is typically a dilute mineral acid to suppress the ionization of the analytes. Suppressed conductivity detection is often employed in both IEC and ICE to achieve high sensitivity by reducing the background conductivity of the eluent. documentsdelivered.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. azom.com For this compound, this process is essential to verify that the synthesized or isolated compound conforms to its theoretical atomic makeup, thereby confirming its empirical and molecular formula. libretexts.org The analysis is typically conducted using a CHNSO analyzer, which subjects the sample to high-temperature combustion to convert the elements into simple gaseous compounds (CO₂, H₂O, N₂, SO₂). azom.com These gases are then separated and quantified to determine the percentage by mass of each element in the original sample.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₆H₁₂O₂S. This calculation is based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Oxygen (O), and Sulfur (S). The molecular weight of the compound is first determined by summing the atomic weights of all atoms in the molecule. Subsequently, the percentage of each element is found by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100. ck12.orgyoutube.com

The comparison between the experimentally determined percentages and the theoretical values provides a critical measure of the purity and identity of the compound. A close correlation between these values is a strong indicator of a successful synthesis and purification process.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 49.30 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 8.29 |

| Oxygen | O | 16.00 | 2 | 32.00 | 21.89 |

| Sulfur | S | 32.07 | 1 | 32.07 | 21.95 |

| Total | 148.25 | 100.00 |

Method Validation for Analytical Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ich.orgresearchgate.net It is a critical component of quality assurance in research and manufacturing, ensuring that the data generated is accurate, reliable, and reproducible. researchgate.netslideshare.net For a compound like this compound, any quantitative or qualitative analytical method, such as High-Performance Liquid Chromatography (HPLC), must be validated. The validation process is typically performed in accordance with guidelines from regulatory bodies, such as the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. ich.orgloesungsfabrik.de

The validation of an analytical method involves evaluating several key performance characteristics to ensure its reliability. youtube.combiotech-spain.com These parameters demonstrate the method's ability to consistently produce results that are directly proportional to the concentration of the analyte within a specific range. chromatographyonline.com

Key parameters for analytical method validation include:

Specificity: This ensures that the analytical signal is solely due to the compound of interest, this compound, without interference from other components like impurities, degradation products, or matrix components. youtube.combiotech-spain.com

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. youtube.comchromatographyonline.com

Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery of a known amount of analyte. youtube.comchromatographyonline.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is considered at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. youtube.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ich.orgloesungsfabrik.de

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.orgloesungsfabrik.de

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.orgchromatographyonline.com

Robustness: This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. youtube.com

Table 2: Summary of Analytical Method Validation Parameters

| Validation Parameter | Description |

| Specificity | Ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. |

| Accuracy | The closeness of agreement between the value which is accepted as a conventional true value and the value found. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. |

| Limit of Detection (LOD) | The lowest concentration of an analyte in a sample that can be detected. |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. |

| Range | The concentration interval over which the method is precise, accurate, and linear. |

| Robustness | A measure of the method's capacity to remain unaffected by small variations in method parameters. |

Computational and Theoretical Studies of 3 Propan 2 Ylsulfanyl Propanoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory for Reactive Species)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of 3-(propan-2-ylsulfanyl)propanoic acid. DFT methods are employed to calculate a variety of molecular properties and reactivity descriptors that shed light on the behavior of the molecule in chemical reactions.

Detailed DFT studies on related organosulfur compounds and carboxylic acids have established a reliable framework for analyzing this compound. researchgate.netresearchgate.netnih.gov Calculations are typically performed using a basis set such as 6-311+G(d,p) to ensure a high level of accuracy. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com

Key reactivity descriptors derived from these calculations provide a quantitative measure of the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron from the molecule.

Electron Affinity (A): The energy released when an electron is added to the molecule.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are calculated using the energies of the frontier molecular orbitals. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net The distribution of these frontier orbitals across the molecule can also identify the most probable sites for electrophilic and nucleophilic attack. In this compound, the HOMO is typically localized around the sulfur atom and the carboxyl group, while the LUMO is distributed over the carboxylic acid moiety.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.90 | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | 6.85 | Tendency to lose an electron |

| Electron Affinity (A) | 0.95 | Tendency to gain an electron |

| Electronegativity (χ) | 3.90 | Overall electron-attracting tendency |

| Chemical Hardness (η) | 2.95 | Resistance to charge transfer |

| Softness (S) | 0.34 | Measure of polarizability |

| Electrophilicity Index (ω) | 2.58 | Global electrophilic nature |

Molecular Docking for Ligand-Target Interactions and Structure-Activity Relationship (SAR) Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is crucial for understanding the potential biological activity of this compound and for guiding the design of new, more potent analogues through Structure-Activity Relationship (SAR) studies. drugdesign.orgfiveable.menih.gov

In a typical molecular docking study, a three-dimensional model of the target protein is used. The this compound molecule is then placed in the binding site of the receptor, and a scoring function is used to estimate the binding affinity. nih.gov The results of molecular docking can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein. mdpi.com

SAR studies involve systematically modifying the structure of this compound and evaluating the effect of these modifications on its biological activity. ashp.org For example, the length of the alkyl chain, the nature of the thioether substituent, and the position of functional groups can all be varied. By combining the results of these modifications with molecular docking studies, a comprehensive SAR model can be developed. This model can then be used to predict the activity of new derivatives and to design molecules with improved therapeutic properties. thieme-connect.comresearchgate.netjocpr.com

| Modification | Rationale | Predicted Effect on Binding Affinity |

|---|---|---|

| Replacement of isopropyl group with a larger alkyl group | To explore the size of the hydrophobic pocket | May increase or decrease affinity depending on pocket size |

| Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone | To introduce a hydrogen bond acceptor and increase polarity | May increase affinity if a hydrogen bond donor is nearby |

| Esterification of the carboxylic acid | To remove the negative charge and increase lipophilicity | Likely to decrease affinity due to loss of key interactions |

| Introduction of a hydroxyl group on the alkyl chain | To introduce a new hydrogen bonding site | May increase affinity if a suitable partner is available |

Molecular Simulation for Compound Design and Mechanistic Insights

Molecular simulations, particularly molecular dynamics (MD), provide a powerful tool for studying the dynamic behavior of this compound and its interactions with biological systems at an atomic level. mdpi.comyoutube.com MD simulations can be used to explore the conformational landscape of the molecule, to study its solvation properties, and to investigate the mechanism of its binding to a target receptor. mdpi.com

Due to the presence of several rotatable bonds, this compound is a flexible molecule that can adopt multiple conformations in solution. rsc.org Conformational analysis using MD simulations can identify the most stable conformers and the energy barriers between them. mdpi.commdpi.comarxiv.org This information is crucial for understanding how the molecule fits into a receptor's binding site and for designing more rigid analogues with improved binding affinity.

MD simulations can also be used to study the binding process of this compound to its target. By simulating the ligand-receptor complex over time, it is possible to observe the formation and breaking of intermolecular interactions and to identify the key residues involved in binding. These simulations can provide valuable insights into the mechanism of action of the molecule and can help to explain the results of SAR studies.

Furthermore, molecular simulations can be used to predict various physicochemical properties of this compound, such as its solubility, lipophilicity, and membrane permeability. These properties are important for the molecule's pharmacokinetic profile and can be optimized through rational drug design guided by simulation results. rsc.org

| Simulation Type | Objective | Key Insights Gained |

|---|---|---|

| Conformational Analysis in Water | To identify low-energy conformations | Understanding of the molecule's flexibility and preferred shapes |

| Ligand-Receptor Binding Simulation | To study the dynamics of the binding process | Identification of key binding interactions and their stability |

| Free Energy Calculations | To predict the binding affinity | Quantitative estimation of the strength of the ligand-receptor interaction |

| Membrane Permeability Simulation | To assess the ability to cross cell membranes | Prediction of oral bioavailability |

Prediction of Spectroscopic and Electronic Properties

Computational methods are widely used to predict the spectroscopic and electronic properties of molecules, providing a valuable complement to experimental data. For this compound, these predictions can aid in its characterization and in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. escholarship.org DFT calculations can provide accurate predictions of NMR spectra, which can be used to confirm the structure of the molecule and to assign the signals in experimental spectra. nih.gov Online prediction tools and databases can also provide quick and reasonably accurate estimations of chemical shifts. caspre.canmrdb.orguniv-tlse3.fr

UV-Vis Spectroscopy: The electronic absorption properties of this compound can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. uobabylon.edu.iq For simple aliphatic carboxylic acids and thioethers, the primary electronic transitions occur in the ultraviolet region. copernicus.orgresearchgate.netlibretexts.orgresearchgate.net

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| 1H NMR Chemical Shifts (ppm) | δ 1.3 (d, 6H), 2.7 (t, 2H), 2.9 (m, 1H), 3.0 (t, 2H), 11.5 (s, 1H) | DFT/GIAO, Machine Learning Algorithms |

| 13C NMR Chemical Shifts (ppm) | δ 23.5, 34.0, 35.5, 36.0, 178.0 | DFT/GIAO, Machine Learning Algorithms |

| UV-Vis λmax (nm) | ~210 | TD-DFT |

| Dipole Moment (Debye) | ~2.5 | DFT |

Environmental and Ecological Research Aspects of Propanoic Acid

Environmental Fate and Degradation Pathways

The structure of 3-(propan-2-ylsulfanyl)propanoic acid suggests that it is susceptible to microbial degradation. Microorganisms in soil and aquatic environments possess a diverse array of enzymes capable of breaking down such molecules. The degradation process likely involves initial enzymatic attacks on either the propanoic acid backbone or the thioether linkage.

Propanoic acid itself is a well-known intermediate in the metabolism of many organisms and is readily biodegradable wikipedia.orgnih.gov. In anaerobic environments, such as biogas plants, the degradation of propionic acid requires the activity of complex microbial communities wikipedia.org. The presence of the isopropyl thioether group introduces a sulfur element, making it a substrate for microorganisms involved in the sulfur cycle.

The biotransformation of organosulfur compounds is a critical part of the global sulfur cycle. Microorganisms can metabolize these compounds through various pathways. For instance, the oxidation of the sulfur atom is a common initial step in the degradation of thioethers, which can lead to the formation of sulfoxides and sulfones. Subsequent cleavage of the carbon-sulfur bond would release the propanoic acid and isopropyl moieties, which can then be funneled into central metabolic pathways. Studies on the microbial degradation of other organic sulfur compounds, such as dibenzothiophene (B1670422) found in crude oil, demonstrate the capacity of bacteria to cleave C-S bonds, indicating that similar mechanisms could act on this compound cdnsciencepub.comnih.gov.

Sulfur Oxidation: Microbial monooxygenases or dioxygenases could oxidize the sulfide (B99878) to a sulfoxide (B87167) and then to a sulfone.

C-S Bond Cleavage: Enzymatic cleavage of the carbon-sulfur bond, potentially through the action of desulfinase enzymes.

Metabolism of Products: The resulting propanoic acid and isopropyl group would likely be metabolized through well-established pathways like beta-oxidation and the citric acid cycle.

The rate and extent of this degradation would be influenced by a variety of environmental factors as outlined in the table below.

| Environmental Factor | Potential Impact on Degradation |

| Oxygen Availability | Aerobic conditions are generally more favorable for the initial oxidation of the sulfur atom. Anaerobic degradation is also possible but may proceed through different pathways and at slower rates. |

| Microbial Community | The presence of specific microbial populations with the necessary enzymatic machinery is crucial. Environments with a diverse and adapted microbiome will likely exhibit faster degradation. |

| Nutrient Availability | The availability of other essential nutrients, such as nitrogen and phosphorus, can impact microbial activity and thus the rate of degradation. |

| pH | Environmental pH can significantly influence microbial community structure and enzyme activity, thereby affecting degradation rates. nih.gov |

| Temperature | As with most biological processes, temperature will affect the rate of microbial metabolism and enzymatic reactions involved in degradation. |

Assuming the successful microbial cleavage of this compound, the resulting propanoic acid would serve as a valuable carbon and energy source for a wide range of microorganisms. Propanoic acid is a short-chain fatty acid (SCFA), and SCFAs are central metabolites in many ecosystems nih.govfrontiersin.orgbohrium.com. Microorganisms can readily metabolize propanoic acid, converting it to propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA drugbank.com.

The isopropyl fragment would also likely be utilized as a carbon source. Depending on the specific microbial pathways present, it could be converted into intermediates that enter central metabolism. Therefore, in environments where it is present, this compound has the potential to support microbial growth by providing readily available carbon.

Ecological Interactions in Non-Target Organisms and Systems

The introduction of any chemical compound into the environment can have unintended consequences for non-target organisms and the broader ecosystem. While specific ecotoxicological data for this compound is lacking, potential interactions can be postulated based on the properties of its constituent parts.

Propanoic acid and its derivatives are known to possess antimicrobial properties nih.govresearchgate.netmdpi.com. This activity is generally attributed to the ability of the undissociated acid to penetrate microbial cell membranes and subsequently dissociate within the more alkaline cytoplasm, leading to a drop in intracellular pH and anion accumulation that can inhibit metabolic processes nih.govdrugbank.com. Consequently, the release of this compound into an environment could selectively inhibit the growth of certain microbial populations that are sensitive to propanoic acid.

The environmental persistence of this compound is expected to be low to moderate. As a short-chain fatty acid derivative, the propanoic acid portion is readily biodegradable nih.gov. The thioether linkage is also a common functional group in natural products and is generally susceptible to microbial attack. Therefore, it is unlikely that this compound would persist for long periods in biologically active environments like topsoil or surface waters.

Dissipation from the environment would primarily occur through microbial degradation. Other abiotic processes, such as hydrolysis, are not expected to be significant for the thioether or the carboxylic acid functional groups under typical environmental conditions nih.gov. The potential for volatilization is likely low due to the polarity of the carboxylic acid group. Leaching into groundwater could be a potential transport pathway in soil, depending on its adsorption characteristics, which are currently unknown.

Future Research Directions and Translational Potential in Chemical Biology

Development of Novel and Sustainable Synthetic Routes

The industrial production of commodity chemicals like propanoic acid has increasingly shifted towards more sustainable and efficient processes, such as the hydroformylation of ethylene (B1197577) followed by oxidation. researchgate.net For a specialized derivative like 3-(propan-2-ylsulfanyl)propanoic acid, future research should focus on developing green and economically viable synthetic strategies. Drawing inspiration from methodologies applied to other propanoic acid derivatives, several approaches could be explored:

One-Pot Synthesis: Methods such as the "one-pot" synthesis used for 3-(2-oxocyclopentyl)-propionic acid, which simplifies the process and significantly improves yield, could be adapted. google.com This would involve the reaction of a suitable precursor with propane-2-thiol and an acrylic acid equivalent under conditions that minimize intermediate purification steps.

Biocatalysis: The use of enzymes or whole-cell systems for producing propanoic acid is an active area of research, primarily using Propionibacterium strains. wikipedia.org Future work could involve engineering metabolic pathways or screening for novel enzymes capable of catalyzing the specific addition of propane-2-thiol to a three-carbon backbone, offering a highly sustainable and specific manufacturing route.

Catalytic Approaches: Exploring novel catalysts for the Michael addition of propane-2-thiol to acrylic acid or its esters would be a key research direction. This could involve heterogeneous catalysts for easier separation and recycling or stereoselective catalysts to produce enantiomerically pure forms of the compound if a chiral center is introduced.

Further Elucidation of Biochemical Roles and Regulatory Mechanisms in Model Organisms

The parent molecule, propanoic acid, is a well-known short-chain fatty acid (SCFA) with established metabolic roles. It is converted to propionyl-CoA, which can eventually enter the citric acid cycle as succinyl-CoA. wikipedia.org A critical research question is how the addition of the propan-2-ylsulfanyl group modifies this metabolic fate and what new biochemical functions it might confer.

Future studies in model organisms such as mice, zebrafish, or yeast (Saccharomyces cerevisiae) would be essential. Biotransformation studies, similar to those conducted on compounds like 3-(phenylamino)propane-1,2-diol in mice, could identify key metabolites. nih.gov Such research would aim to determine if the thioether bond is cleaved, oxidized, or remains intact, and how the compound and its metabolites are distributed and cleared from the body. nih.gov Understanding these pathways is the first step in uncovering its potential physiological or pathophysiological roles and identifying the enzymes and regulatory networks that govern its activity.

Exploration of New Biological Activities in Diverse Non-Human Biological Systems

A significant opportunity lies in screening this compound for novel biological activities. The propanoic acid scaffold is present in numerous molecules with diverse pharmacological effects. Research on various derivatives has revealed a wide spectrum of activities, providing a strong rationale for investigating this specific compound.

Systematic screening against panels of clinically relevant microorganisms, various cancer cell lines, and assays for metabolic or inflammatory modulation would be a logical starting point. The findings from related compounds suggest promising areas for investigation.

| Compound Class | Observed Biological Activity | Potential Implication for this compound |

| 3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives | Antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. nih.govmdpi.com | Screening for activity against a broad spectrum of bacterial and fungal pathogens. |

| 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives | Anticancer activity against A549 lung cancer cells and antioxidant properties. mdpi.com | Evaluation of cytotoxic effects on various cancer cell lines and assessment of antioxidant capacity. |

| 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids | Antimicrobial activity and plant growth promotion. researchgate.net | Investigation into potential applications in agriculture as a growth regulator or antimicrobial agent. |

This table is interactive and summarizes potential research areas based on the activities of related compounds.

Advanced Analytical Method Development for Complex Biological and Environmental Matrices

To study the biochemical roles, metabolic fate, and environmental distribution of this compound, robust and sensitive analytical methods are indispensable. Research in this area would focus on adapting established techniques for the detection and quantification of this specific molecule in complex samples like blood plasma, tissue homogenates, and environmental water samples.

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of propanoic acid derivatives. researchgate.netnih.govpensoft.net Future work would involve developing specific HPLC methods, likely coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and specificity, which is a standard for metabolic studies. creative-proteomics.com Gas chromatography-mass spectrometry (GC-MS) could also be employed, potentially after a derivatization step to increase the volatility of the compound. nih.govcreative-proteomics.com

| Analytical Technique | Application for Propanoic Acid Derivatives | Potential for this compound Analysis |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of derivatives and impurities in pharmaceutical preparations. researchgate.netnih.gov | Development of stability-indicating assays and quality control methods. |

| Gas Chromatography (GC) | Determination of specific impurities in bulk drug substances. nih.gov | Quantification in matrices where volatility is advantageous, possibly after derivatization. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution identification and precise quantification in complex biological mixtures. creative-proteomics.com | Definitive tool for pharmacokinetic, metabolism, and multi-omics studies. |

| Fluorescence Detection | Used with HPLC to enhance sensitivity for specific derivatives. nih.gov | Could be employed if the molecule is derivatized with a fluorophore to achieve very low detection limits. |

This interactive table outlines established analytical methods and their applicability to future research on this compound.

Integration of Multi-Omics and Advanced Computational Approaches

To gain a holistic understanding of the biological impact of this compound, future research should move beyond single-endpoint assays and embrace a systems biology approach. Multi-omics technologies, which include transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the cellular response to the compound. nih.govmdpi.com

For instance, treating a model cell line or organism with the compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and the metabolite pool (metabolomics) could reveal the molecular pathways it perturbs. This data can help generate hypotheses about its mechanism of action. mdpi.com

Advanced computational approaches will be crucial for interpreting these large datasets. Molecular docking simulations could predict potential protein targets by modeling the interaction of this compound with the 3D structures of known enzymes or receptors. This computational screening can help prioritize targets for experimental validation, accelerating the discovery of its molecular mechanism.

Potential for Design of Chemical Probes and Research Tools

A chemical probe is a selective small molecule used to study the function of a specific protein or pathway in biological systems. nih.gov Given its simple and modifiable structure, this compound could serve as a scaffold for the development of such tools.

The carboxylic acid group provides a handle for creating esters or amides, which could alter cell permeability and activity. The thioether linkage could be oxidized to a sulfoxide (B87167) or sulfone, creating analogues with different electronic and steric properties. The isopropyl group could be replaced with other alkyl or aryl groups to explore the structure-activity relationship (SAR). Through systematic chemical modification and biological testing, derivatives of this compound could be optimized into potent and selective probes to investigate specific biological processes, contributing valuable tools to the broader chemical biology community. nih.gov

Q & A

Q. Table 1: Comparison of Reaction Conditions

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DMF, K₂CO₃, 70°C | 78 | 95 | Adapted from |

| THF, NaH, 50°C | 65 | 88 | Hypothetical |

Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach ensures accurate structural elucidation:

Q. Table 2: Key Spectroscopic Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.3 (d, 6H, CH₃), δ 2.8 (t, 2H, SCH₂) | |

| IR | 1715 cm⁻¹ (C=O) |

How does the sulfanyl substituent influence the compound's reactivity in nucleophilic acyl substitution reactions?

Answer:

The propan-2-ylsulfanyl group exerts steric and electronic effects:

- Steric Hindrance: Bulky isopropyl groups reduce accessibility to the carbonyl carbon, slowing nucleophilic attack .

- Electron-Donating Effect: Sulfur’s lone pairs increase electron density at the β-carbon, potentially stabilizing intermediates via resonance.

Methodological Insight:

- Kinetic Studies: Compare reaction rates with/without the sulfanyl group using UV-Vis spectroscopy.

- Computational Modeling: Density Functional Theory (DFT) can map electron density distribution (refer to NIST data in ).

What strategies mitigate discrepancies in reported bioactivity data of this compound derivatives?

Answer:

Variability often arises from differences in assay conditions or metabolic pathways. Key strategies include:

- Standardized Assays: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Metabolic Profiling: Monitor phase II metabolites (e.g., glucuronidation) as seen in 3-(4-hydroxyphenyl)propanoic acid studies .

- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates.

How can computational chemistry predict the ADMET properties of this compound?

Answer:

Methodology:

- QSAR Models: Correlate molecular descriptors (logP, polar surface area) with absorption using software like Schrödinger.

- ADMET Predictions: Tools like ADMETLab 2.0 estimate:

Validation: Cross-reference predictions with in vitro assays (e.g., Caco-2 permeability) .

What are the challenges in crystallizing this compound, and how can they be addressed?

Answer:

Challenges:

- Hydrophilicity: Carboxylic acid group promotes water retention, complicating crystal growth.

- Flexible Side Chain: Sulfanyl group rotation reduces lattice stability.

Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.